![molecular formula C17H18N8OS B2990236 1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(pyridin-4-ylthio)ethanone CAS No. 1706280-64-9](/img/structure/B2990236.png)
1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(pyridin-4-ylthio)ethanone
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Description
1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(pyridin-4-ylthio)ethanone is a useful research compound. Its molecular formula is C17H18N8OS and its molecular weight is 382.45. The purity is usually 95%.
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Scientific Research Applications
Anticancer Activity
Triazole derivatives have been studied for their selectivity against cancer cell lines. The presence of a 1,2,4-triazole moiety in a compound can contribute to its potential anticancer properties .
Antibacterial Potential
Research has shown significant antibacterial activity in triazole cores. This suggests that compounds with a 1,2,4-triazole structure could be investigated for their antibacterial properties .
Antiviral Properties
Some triazole compounds have demonstrated antiviral activity. This indicates that similar structures could be explored for their ability to inhibit viral replication or reduce viral activity .
Growth Regulation
Compounds with pyridine and triazole structures have been associated with the regulation of cell growth. This could imply potential applications in fields like tissue engineering or regenerative medicine .
properties
IUPAC Name |
2-pyridin-4-ylsulfanyl-1-[4-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N8OS/c26-17(10-27-14-1-3-18-4-2-14)24-7-5-23(6-8-24)15-9-16(21-12-20-15)25-13-19-11-22-25/h1-4,9,11-13H,5-8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWAYBNBEUWSGAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)N3C=NC=N3)C(=O)CSC4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N8OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(pyridin-4-ylthio)ethanone |
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